molecular formula C11H13N3O2S B11785851 4-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline

4-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline

Cat. No.: B11785851
M. Wt: 251.31 g/mol
InChI Key: DRDYNTOVMHZIHR-UHFFFAOYSA-N
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Description

4-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline is an organic compound that features a pyrazole ring substituted with an ethylsulfonyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions, where the pyrazole is treated with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Aniline Moiety: The final step involves the coupling of the ethylsulfonyl-substituted pyrazole with aniline, typically using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group on the aniline moiety can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The ethylsulfonyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylsulfonyl)-1H-pyrazol-3-yl)aniline: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    4-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)phenol: Similar structure but with a phenol group instead of an aniline group.

Uniqueness

4-(4-(Ethylsulfonyl)-1H-pyrazol-3-yl)aniline is unique due to the presence of both the ethylsulfonyl group and the aniline moiety, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and its potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

4-(4-ethylsulfonyl-1H-pyrazol-5-yl)aniline

InChI

InChI=1S/C11H13N3O2S/c1-2-17(15,16)10-7-13-14-11(10)8-3-5-9(12)6-4-8/h3-7H,2,12H2,1H3,(H,13,14)

InChI Key

DRDYNTOVMHZIHR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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